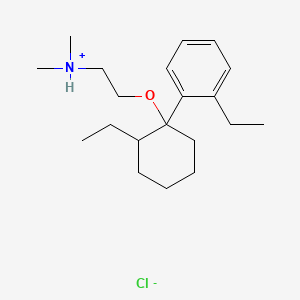
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride is a complex organic compound known for its unique chemical structure and properties. It is often used in experimental and research settings due to its specific interactions and reactions with other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity, often involving continuous monitoring and adjustment of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethanamine: A simpler amine with similar functional groups but a less complex structure.
N-Ethyl-N-methylcyclohexylamine: Shares the cyclohexyl and ethylamine components but lacks the additional ethylphenyl group.
Uniqueness
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride is unique due to its specific combination of functional groups and structural complexity.
Propriétés
Numéro CAS |
13313-81-0 |
|---|---|
Formule moléculaire |
C20H34ClNO |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
2-[2-ethyl-1-(2-ethylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H33NO.ClH/c1-5-17-11-7-8-13-19(17)20(22-16-15-21(3)4)14-10-9-12-18(20)6-2;/h7-8,11,13,18H,5-6,9-10,12,14-16H2,1-4H3;1H |
Clé InChI |
PZTCAGPDGDSWLO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCC1(C2=CC=CC=C2CC)OCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
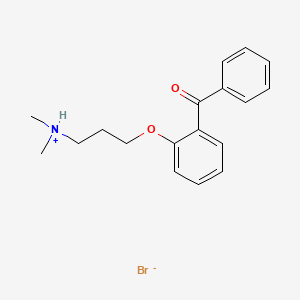
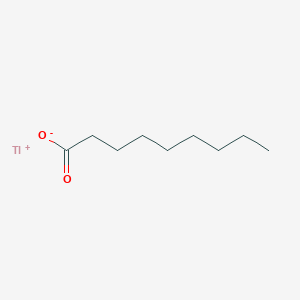
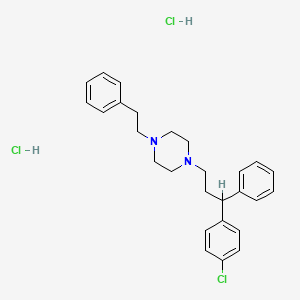
![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
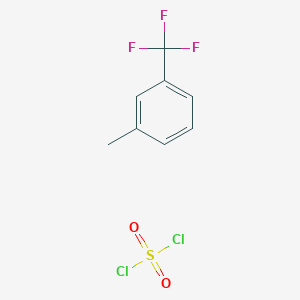
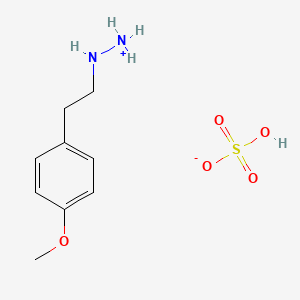
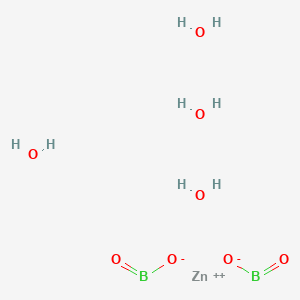
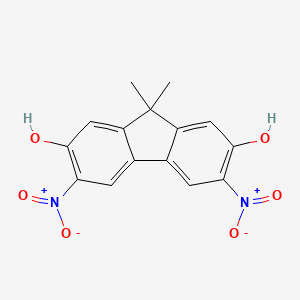
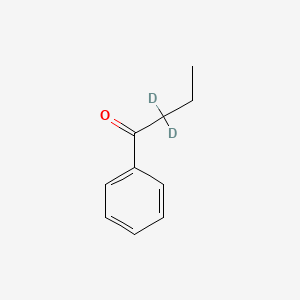
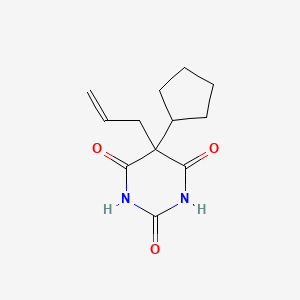
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
